![molecular formula C26H32N4OS B10793606 N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793606.png)
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide
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Overview
Description
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide is a complex organic compound that features a benzo[d]isothiazole moiety, a piperazine ring, and an indene structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide typically involves multi-step organic reactionsThe final step involves the coupling of the indene structure with the butyramide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and benzo[d]isothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist, modulating the activity of these neurotransmitters and influencing various physiological processes .
Properties
Molecular Formula |
C26H32N4OS |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]butanamide |
InChI |
InChI=1S/C26H32N4OS/c1-2-5-25(31)27-23-11-10-20-9-8-19(18-22(20)23)12-13-29-14-16-30(17-15-29)26-21-6-3-4-7-24(21)32-28-26/h3-4,6-9,18,23H,2,5,10-17H2,1H3,(H,27,31) |
InChI Key |
NDJMUWDIDQMYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC2=C1C=C(C=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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